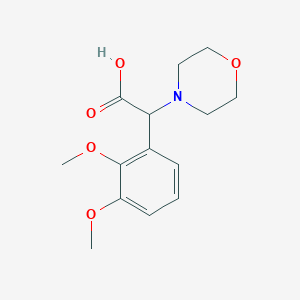
1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structure of this compound, featuring a brominated pyridine ring and a phenoxy group, contributes to its distinctive chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the pyridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Phenoxylation: Attachment of the phenoxy group to the brominated pyridine through a nucleophilic substitution reaction.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.
Piperazine Derivatization: Coupling the sulfonylated intermediate with 4-methylpiperazine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups to the aromatic rings.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may form covalent bonds with nucleophilic residues in proteins, while the aromatic rings may engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.
類似化合物との比較
Similar Compounds
1-((4-Phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-ethylpiperazine: Contains an ethyl group instead of a methyl group, which may influence its pharmacokinetic properties.
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups in 1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine contribute to its unique chemical and biological properties. These features may enhance its potential as a therapeutic agent and its utility in various research applications.
特性
CAS番号 |
1352530-42-7 |
|---|---|
分子式 |
C16H18BrN3O3S |
分子量 |
412.3 g/mol |
IUPAC名 |
1-(5-bromo-4-phenoxypyridin-3-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C16H18BrN3O3S/c1-19-7-9-20(10-8-19)24(21,22)15-12-18-11-14(17)16(15)23-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
InChIキー |
YAOJKVFAZZASEC-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2OC3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B11808465.png)






